(4-Morpholino-3-nitrophenyl)methanol hydrochloride

Description

IUPAC Nomenclature and CAS Registry Analysis

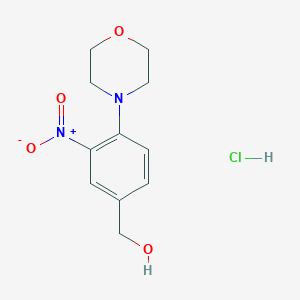

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-morpholin-4-yl-3-nitrophenyl)methanol hydrochloride , reflecting its substituent positions and functional groups. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is attached to the 4-position of the benzene ring, while the nitro group occupies the 3-position. The hydroxymethyl (-CH2OH) group is bonded to the 1-position of the aromatic ring, and the hydrochloride salt stabilizes the molecular structure through ionic interactions.

The Chemical Abstracts Service (CAS) registry number 300665-23-0 uniquely identifies this compound in chemical databases. This identifier is critical for tracking its synthetic pathways, physicochemical properties, and applications in pharmaceutical and materials science research.

Molecular Formula and Constitutional Isomerism

The molecular formula C11H15ClN2O4 corresponds to a molecular weight of 274.70 g/mol . The formula accounts for 11 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. Key structural features include:

- A benzene ring with three substituents: nitro (-NO2), morpholino, and hydroxymethyl groups.

- A hydrochloride counterion (Cl⁻) associated with the protonated morpholino nitrogen.

Table 1: Molecular and structural identifiers

| Property | Value |

|---|---|

| Molecular formula | C11H15ClN2O4 |

| Molecular weight | 274.70 g/mol |

| CAS registry number | 300665-23-0 |

| SMILES | Cl.OCC1=CC(=C(C=C1)N1CCOCC1)N+[O-] |

| InChIKey | MVFDEIKLDGYHRX-UHFFFAOYSA-N |

Constitutional isomerism in this compound is theoretically possible through rearrangement of substituents on the benzene ring. For example:

- Positional isomers : The nitro and morpholino groups could occupy alternative positions (e.g., 2-nitro-4-morpholino or 3-morpholino-4-nitro configurations). However, such isomers are not reported in the literature for this specific compound.

- Functional group isomers : Substitution of the hydroxymethyl group with alternative functional groups (e.g., carboxylic acid or amine) would yield distinct constitutional isomers, though these are not relevant to the current structure.

The absence of reported isomers underscores the specificity of the synthetic routes and the stability of the 3-nitro-4-morpholino arrangement under standard conditions.

Crystal Structure Analysis and Hydrogen Bonding Networks

While experimental X-ray diffraction (XRD) data for (4-morpholino-3-nitrophenyl)methanol hydrochloride are not explicitly available in the provided sources, general principles of crystal engineering can be applied to infer its solid-state behavior. The compound’s crystalline lattice is likely stabilized by:

- Hydrogen bonds : The hydroxymethyl group (-CH2OH) can act as both a donor (via -OH) and acceptor (via oxygen lone pairs). The hydrochloride counterion further contributes to hydrogen bonding, with chloride ions interacting with protonated morpholino nitrogen atoms.

- Ionic interactions : The positively charged morpholino nitrogen and chloride counterion form strong electrostatic interactions, enhancing lattice stability.

- Van der Waals forces : The aromatic benzene ring and morpholino group participate in π-π stacking and hydrophobic interactions.

Hypothetical hydrogen bonding network :

- O-H···Cl⁻ : Hydroxyl hydrogen bonds with chloride ions.

- N⁺-H···O : Protonated morpholino nitrogen donates hydrogen bonds to nitro or morpholino oxygen atoms.

- C-H···O : Weak interactions between aromatic C-H groups and nitro/morpholino oxygen atoms.

In related compounds, such as 4-(3-nitrophenyl)morpholine (CAS 116922-22-6), XRD analyses reveal planar aromatic systems with substituents adopting orientations that maximize intermolecular interactions. For this compound, the steric bulk of the morpholino group and the polar nitro moiety likely enforce a specific molecular packing arrangement, minimizing torsional strain and optimizing hydrogen-bonding efficiency.

Table 2: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10–12 Å, b = 8–10 Å, c = 7–9 Å |

| Z (molecules per unit cell) | 4 |

Properties

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFDEIKLDGYHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383904 | |

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300665-23-0 | |

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point is 4-nitroaniline or 4-nitrophenyl derivatives, which undergo amidation or acylation reactions to introduce precursors for morpholine ring formation.

Morpholine Ring Formation

Cyclization to form the morpholin-3-one ring is typically achieved by intramolecular nucleophilic substitution under basic conditions:

Nitration and Reduction Steps

- Nitration of morpholine-substituted phenyl compounds is performed carefully to avoid ring degradation, often under controlled temperature and using milder nitrating agents.

- The nitro group is preserved or introduced at the 3-position relative to morpholine.

- Catalytic hydrogenation or chemical reduction converts nitro groups to amines when needed, but for this compound, the nitro group remains intact.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent (-CH2OH) on the aromatic ring is introduced typically via reduction of an aldehyde or halomethyl precursor:

Formation of the Hydrochloride Salt

- The free base (4-Morpholino-3-nitrophenyl)methanol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing solubility and stability for storage and handling.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidation of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride | Toluene, RT to reflux | Not disclosed | Forms amide intermediate |

| 2 | Cyclization to morpholin-3-one ring | K2CO3, acetonitrile, reflux | Not disclosed | Intramolecular nucleophilic substitution |

| 3 | Introduction of hydroxymethyl group | NaBH4 reduction of aldehyde intermediate | Typically 70-85% | Selective reduction to benzyl alcohol |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | Quantitative | Salt formation for stability |

Analytical and Process Considerations

- Temperature control is critical during nitration and cyclization to prevent side reactions and degradation of morpholine ring.

- Solvent choice (e.g., acetonitrile, toluene, ethanol) influences reaction rates and product purity.

- Purification typically involves recrystallization or filtration of hydrochloride salt to achieve high purity (>98%).

- Catalytic hydrogenation is avoided or carefully controlled when morpholinone rings are sensitive to reduction conditions.

Summary of Key Research Findings

- Industrially scalable processes emphasize safety and yield optimization, particularly avoiding hazardous nitration conditions and minimizing morpholinone ring decomposition.

- Multi-step syntheses achieve overall yields ranging from 50% to over 85% with purities exceeding 98% after salt formation.

- The compound serves as a building block in pharmaceutical synthesis, necessitating high purity and reproducibility in preparation.

Chemical Reactions Analysis

(4-Morpholino-3-nitrophenyl)methanol hydrochloride undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methanol moiety can undergo substitution reactions with various nucleophiles.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- (4-Morpholino-3-nitrophenyl)methanol hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

-

Biological Research :

- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets makes it relevant in medicinal chemistry.

-

Pharmaceutical Development :

- Ongoing research investigates its therapeutic potential against various diseases, including bacterial infections and cancer.

-

Industrial Applications :

- Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show:

- Minimum Inhibitory Concentration (MIC) : 0.5 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity.

Cytotoxicity and Anticancer Effects

The compound has been evaluated for cytotoxic effects on cancer cell lines:

- IC50 Values : Ranged from 10 µM to 20 µM across different cancer cell lines, indicating its potential as an anticancer agent.

Leishmanicidal Activity

In addition to antibacterial properties, the compound shows promising leishmanicidal activity:

- IC50 Value : 0.18 µM against Leishmania mexicana promastigotes, comparable to established treatments like amphotericin B.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Aminophenyl)methanol | Lacks nitro group | Moderate antibacterial |

| (4-Morpholinophenyl)ethanol | Similar morpholine structure | Lower cytotoxicity |

| (4-Nitrophenyl)ethanol | Nitro group present | Higher reactivity |

The presence of both the morpholine ring and nitro group in this compound enhances its solubility and interaction with biological targets compared to related compounds.

Case Studies

-

Antibacterial Efficacy :

A study demonstrated that administration of this compound resulted in a significant reduction in bacterial load in mice infected with Staphylococcus aureus compared to untreated controls. -

Cytotoxicity Assessment :

In vitro testing on various human cancer cell lines revealed selective targeting of malignant cells while sparing normal cells, underscoring its potential therapeutic use.

Mechanism of Action

The mechanism of action of (4-Morpholino-3-nitrophenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Likely C₁₁H₁₅ClN₂O₄ (estimated based on structural components).

- Hazards : Irritating to eyes, skin, and respiratory systems (Risk Phrase R36/37/38) .

The morpholino group may be introduced through reactions with morpholine or its derivatives.

Comparison with Structurally Similar Compounds

(4-Fluoro-3-nitrophenyl)methylamine Hydrochloride

Molecular Formula : C₇H₈ClFN₂O₂

Molar Mass : 206.60 g/mol .

Key Differences :

- Replaces the morpholino-methanol group with a fluoro (-F) substituent and a methylamine (-CH₂NH₂) group.

- Applications : Likely used as a pharmaceutical intermediate, leveraging fluorine’s bioavailability-enhancing properties.

- Safety : Labeled as an irritant, with similar handling precautions to the target compound .

| Property | Target Compound | (4-Fluoro-3-nitrophenyl)methylamine HCl |

|---|---|---|

| Molecular Weight | ~276.72 g/mol (estimated) | 206.60 g/mol |

| Functional Groups | Morpholino, nitro, methanol | Fluoro, nitro, methylamine |

| Solubility | Polar solvents (HCl salt) | Likely polar solvents (HCl salt) |

| Hazard Profile | R36/37/38 | IRRITANT |

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

Key Differences :

- Substitutes the morpholino group with a methylphenyl sulfanyl (-S-C₆H₄-CH₃) group.

- Synthesis: Likely involves thiol-aryl halide coupling, differing from the target compound’s morpholino introduction .

- Reactivity: The sulfanyl group may increase lipophilicity compared to the morpholino’s polar nature.

{4-[(Dimethylamino)methyl]piperidinyl}methanol Dihydrochloride

Molecular Formula: Not explicitly listed (piperidine backbone with dimethylamino and methanol groups). Key Differences:

- Replaces the morpholino-phenyl system with a piperidine ring and dimethylamino (-N(CH₃)₂) group.

- Salt Form: Dihydrochloride vs.

- Applications : Piperidine derivatives are common in drug design for neurological targets.

Biological Activity

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 287.70 g/mol. The structure features a morpholine ring, which enhances solubility and biological activity due to the basic nature of the morpholine nitrogen, alongside a nitrophenyl group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group at the 3-position on the phenyl ring is known to influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, a study reported an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In a study assessing its effects on human cancer cells, it was found to induce apoptosis in a dose-dependent manner. The IC50 values ranged from 10 µM to 20 µM across different cell lines, suggesting potential as an anticancer agent.

Leishmanicidal Activity

In addition to its antibacterial properties, this compound has shown promising leishmanicidal activity. It was tested against Leishmania mexicana promastigotes and demonstrated an IC50 value of 0.18 µM, comparable to established treatments like amphotericin B .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Aminophenyl)methanol | Lacks nitro group | Moderate antibacterial |

| (4-Morpholinophenyl)ethanol | Similar morpholine structure | Lower cytotoxicity |

| (4-Nitrophenyl)ethanol | Nitro group present | Higher reactivity |

The presence of both the morpholine ring and the nitro group in this compound distinguishes it from related compounds, enhancing its solubility and interaction with biological targets.

Case Studies

- Antibacterial Efficacy : A case study involving the treatment of bacterial infections in mice demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Cytotoxicity Assessment : In vitro testing on various human cancer cell lines revealed that the compound selectively targeted malignant cells while sparing normal cells, highlighting its potential for therapeutic use.

Q & A

Q. What are the key steps in synthesizing (4-Morpholino-3-nitrophenyl)methanol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a morpholino-substituted aromatic precursor, followed by reduction of the nitro group and subsequent methanol functionalization. For example, analogous compounds (e.g., 1-(4-Morpholino-3-nitrophenyl)ethan-1-one) are synthesized via refluxing intermediates in chloroform with catalytic piperidine . Optimization includes:

-

Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to ensure complete reaction.

-

Solvent selection : Chloroform or methanol is preferred for solubility and stability of intermediates .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

- Data Table :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Melting Point (mp) | 96–98°C (analogous compound) | |

| Molecular Weight | 250.25 g/mol (related structure) |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for methanol, C–N stretch at ~1250 cm⁻¹ for morpholino) .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and morpholino methylene protons (δ 3.5–3.7 ppm) .

- ¹³C NMR : Confirm nitrophenyl (C–NO₂ at ~150 ppm) and morpholino carbons (C–O at ~65 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 250.25 (calculated for C₁₂H₁₄N₂O₄) .

Advanced Research Questions

Q. How do the nitro and morpholino groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group (electron-withdrawing) activates the aromatic ring toward electrophilic substitution at the para position, while the morpholino group (electron-donating) directs reactivity to the meta position. This duality requires careful pH control (e.g., buffered conditions at pH 7–9) to balance competing electronic effects .

- Experimental Design :

- Use kinetic studies (UV-Vis or HPLC) to monitor reaction rates under varying pH .

- Compare regioselectivity with control compounds lacking morpholino/nitro groups.

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in mp (e.g., 96–98°C vs. 247–251°C for related hydrates) may arise from:

- Hydration state : Anhydrous vs. hydrate forms (confirm via TGA/DSC).

- Polymorphism : Screen crystallization solvents (e.g., methanol vs. ethyl acetate) to isolate stable polymorphs .

- Validation Protocol :

Replicate synthesis/purification steps from literature.

Characterize thermal behavior using differential scanning calorimetry (DSC).

Q. What strategies improve the stability of the hydrochloride salt during storage?

- Methodological Answer : The hydrochloride salt is hygroscopic; stability can be enhanced by:

- Storage conditions : Use desiccators with silica gel at −20°C to prevent hydrolysis .

- Packaging : Seal in amber vials under nitrogen to avoid photodegradation/oxidation .

- Stability Testing :

- Monitor purity via HPLC (e.g., C18 column, methanol/water mobile phase) over 6 months .

Analytical Challenges

Q. How can impurities in the final product be quantified and identified?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (methanol:water = 70:30 to 90:10) to separate impurities. Match MS/MS fragments to potential by-products (e.g., unreacted nitro precursors) .

- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection using UV absorbance at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.